

A Technical Guide to the Historical Synthesis of Phenyl Vinyl Ether

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Compound of Interest

Compound Name: Phenyl vinyl ether

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This in-depth technical guide explores the foundational methods for the preparation of **phenyl vinyl ether**, a significant monomer and chemical intermediate. The document provides a detailed overview of key historical synthetic routes, complete with experimental protocols and quantitative data to facilitate understanding and reproduction.

Introduction

Phenyl vinyl ether (PVE), also known as phenoxyethene, is an aromatic organic compound with the chemical formula C_8H_8O . Its structure consists of a vinyl group ($CH_2=CH-$) attached to a phenoxy group ($-O-C_6H_5$). The presence of both the reactive vinyl moiety and the stable aromatic ring makes PVE a valuable building block in organic synthesis and polymer chemistry. Historically, its preparation has been approached through several distinct chemical pathways, each with its own set of advantages and challenges. This guide focuses on the seminal methods that laid the groundwork for the production of this important compound.

Two-Step Synthesis via β -Chlorophenetole

One of the most well-documented historical methods for preparing **phenyl vinyl ether** is a two-step process involving the formation and subsequent dehydrochlorination of an intermediate, β -chlorophenetole. This method avoids the high pressures required for direct vinylation of phenol with acetylene.

Step 1: Synthesis of β -Chlorophenetole

The first step involves the reaction of phenol with ethylene dichloride in the presence of a base to form β -chlorophenetole.

Reaction Pathway:

Caption: Synthesis of β -Chlorophenetole from Phenol.

Experimental Protocol:[1]

A mixture of 2 moles of phenol (188 g), 4 moles of ethylene dichloride (396 g, 322 mL), 2.2 moles of potassium hydroxide (123 g) dissolved in 300 mL of water is refluxed for 26 hours.[1] After cooling, the layers are separated. The organic layer is washed with a hot 10% sodium hydroxide solution to remove any unreacted phenol, followed by distillation to remove excess ethylene dichloride. The crude β -chlorophenetole is then collected by distillation at 200-225°C. [1] For a purer product, redistillation can be performed, collecting the fraction boiling at 219-220°C.[2]

Step 2: Dehydrochlorination of β -Chlorophenetole

The β -chlorophenetole is then treated with a strong base, typically potassium hydroxide, to eliminate hydrogen chloride and form **phenyl vinyl ether**.

Reaction Pathway:

Caption: Dehydrochlorination to **Phenyl Vinyl Ether**.

Experimental Protocol:[1]

100 g of purified β -chlorophenetole and 100 g of finely powdered, flake potassium hydroxide are placed in a suitable reaction vessel.[1] The mixture is heated gently to approximately 150°C for two hours, taking care to avoid distillation. Following this, the temperature is raised, and the **phenyl vinyl ether** is distilled off. The distillate is then redistilled from a small amount of powdered potassium hydroxide, and the fraction boiling at 154-156°C is collected as pure **phenyl vinyl ether**.[1]

Quantitative Data Summary:

Step	Reactants	Key Conditions	Product	Yield
1. Synthesis of β -Chlorophenetole	Phenol, Ethylene Dichloride, KOH, Water	Reflux for 26 hours	β -Chlorophenetole	~90% (crude)
2. Dehydrochlorination	β -Chlorophenetole, Powdered KOH	150°C for 2 hours, then distillation	Phenyl Vinyl Ether	75%

Reppe Synthesis: Direct Vinylation of Phenol

Developed by Walter Reppe and his colleagues, this method involves the direct reaction of phenol with acetylene, typically under high pressure and in the presence of a basic catalyst.[3][4][5] This approach offers a more atom-economical route compared to the two-step synthesis.

Reaction Pathway:

Caption: Reppe Synthesis of **Phenyl Vinyl Ether**.

Experimental Protocol:

Detailed experimental protocols from Reppe's original work are not readily available in publicly accessible literature. However, the general principle involves heating phenol with acetylene in an autoclave under pressures of up to 20-30 atmospheres in the presence of a basic catalyst such as potassium hydroxide.[3][5] The reaction temperature is typically in the range of 150-200°C. Later patents describe carrying out the vinylation of phenols with a catalyst complex made of an alkali metal hydroxide with zinc oxide or cadmium oxide in the presence of a neutral solvent.[6]

Quantitative Data Summary:

Due to the limited availability of detailed historical experimental data, precise yields for the Reppe synthesis of **phenyl vinyl ether** are not well-documented in the reviewed literature.

Transvinylation and Transesterification

Transvinylation, or transesterification, is a method where a vinyl group is transferred from a vinyl donor, such as vinyl acetate or another vinyl ether, to an alcohol or phenol. Early examples of this reaction often utilized mercury salts as catalysts.^[1]

Reaction Pathway (using Vinyl Acetate):

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Phone: (601) 213-4426

Email: info@benchchem.com